FGF-2 Exhibits Intermediate Heparin-Binding Affinity (KD ~39–104 nM) Differentiating It from FGF-1 and FGF-9
FGF-2 demonstrates a heparin-binding affinity (KD = 39 nM for binary FGF-2/heparin interaction) that is intermediate within the FGF family, with FGF-18 showing the highest affinity (KD = 38 nM) and FGF-9 the lowest (KD = 620 nM) [1]. In a separate study using low-molecular-weight heparin (enoxaparin), FGF-2 exhibited a Kd of 0.33 ± 0.03 µM, while binding to heparan sulfate proteoglycan (HSPG) occurred with a Kd of 104 ± 8 nM [2]. The association rate constant (k_a) for FGF-2 has been reported in comparable cross-family studies, where FGF-1 exhibits a k_a of 2,900,000 M⁻¹ s⁻¹ versus FGF-9 at 130,000 M⁻¹ s⁻¹, representing a >20-fold difference across the family [1].
| Evidence Dimension | Heparin-binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 39 nM (binary FGF-2/heparin); KD = 104 ± 8 nM (HSPG binding); Kd = 0.33 ± 0.03 µM (enoxaparin) |
| Comparator Or Baseline | FGF-18: KD = 38 nM (highest affinity); FGF-9: KD = 620 nM (lowest affinity); FGF-1: k_a = 2,900,000 M⁻¹ s⁻¹ |
| Quantified Difference | FGF-2 heparin KD is ~16-fold lower (tighter binding) than FGF-9; FGF-2 exhibits intermediate affinity within the FGF family spectrum (38–620 nM) |
| Conditions | Surface plasmon resonance (SPR) with heparin; isothermal titration calorimetry (ITC) with enoxaparin |
Why This Matters
Heparin-binding affinity directly influences FGF-2's bioavailability, receptor complex formation, and in vivo half-life, making this parameter critical for applications requiring defined extracellular matrix interactions or heparin-affinity purification.
- [1] Xu R, Ori A, Rudd TR, Uniewicz KA, Ahmed Y, Guimond SE, Skidmore MA, Siligardi G, Yates EA, Fernig DG. Diversification of the Structural Determinants of Fibroblast Growth Factor-Heparin Interactions: Implications for Binding Specificity. J Biol Chem. 2012;287(47):40061-40073. View Source
- [2] Haddad T, Noel R, Clement-Lacroix J, et al. Radiolabeled ¹¹¹In-FGF-2 Is Suitable for In Vitro/Ex Vivo Evaluations and In Vivo Imaging. 2017. View Source
